molecular formula C7H8N4O B12967482 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B12967482
M. Wt: 164.16 g/mol
InChI Key: NTAVHHAQSKDWOR-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique fused ring structure, which includes both pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolotriazine oxides.

    Reduction: Formation of reduced pyrazolotriazine derivatives.

    Substitution: Formation of substituted pyrazolotriazine compounds with various functional groups.

Scientific Research Applications

2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused ring structure similar to 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, used as a CDK2 inhibitor in cancer research.

    Benzo[d][1,2,3]triazol-1-yl-pyrazole: A compound with potential antidiabetic, anticancer, and antioxidant activities.

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-6-8-5(2)9-7(12)11(6)10-4/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVHHAQSKDWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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